N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thiophene ring, which is a heterocyclic compound with the formula C4H4S, and an acetamide group (CONH2), which is derived from acetic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thiophene and acetamide groups. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reagents and conditions used. The pyrimidine ring might undergo reactions such as halogenation, nitration, or sulfonation. The acetamide group could undergo hydrolysis to form acetic acid and ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications
Radiosynthesis for Imaging Applications
One significant application of similar compounds is in the development of selective radioligands for imaging. For example, a related compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series was developed as a selective ligand for the translocator protein (18 kDa), which is important for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). These compounds, designed with a fluorine atom, allow for labeling with fluorine-18, demonstrating the potential utility of related thienopyrimidine derivatives in diagnostic imaging.
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties. A study synthesized novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antibacterial potency against various bacterial strains (Kerru et al., 2019). This suggests the potential of compounds like N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide to serve as frameworks for developing new antimicrobial agents.
In Vitro Cytotoxic Activity
Research into the cytotoxic activity of thienopyrimidine derivatives indicates potential applications in cancer therapy. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including modifications to the thienopyrimidine moiety, revealed appreciable cancer cell growth inhibition across several cancer cell lines (Al-Sanea et al., 2020). This demonstrates the therapeutic potential of structurally related compounds in oncology.
Anti-inflammatory and Analgesic Agents
The modification of thienopyrimidine scaffolds has led to the synthesis of compounds with significant anti-inflammatory and analgesic activities. A study synthesized novel derivatives with improved activities, highlighting the role of substituents in enhancing pharmacological properties (Muralidharan et al., 2019). This research underlines the adaptability of thienopyrimidine derivatives in developing new anti-inflammatory and analgesic drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-9-15(23)5-8-18(13)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-3-6-16(29-2)7-4-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPKYXYQTBZBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.